molecular formula C11H20N3NaO14P3 B13386302 MBC-11 trisodium

MBC-11 trisodium

Cat. No.: B13386302
M. Wt: 534.20 g/mol
InChI Key: MMTNYCOGGHXEIF-UIRRGPDLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MBC-11 trisodium involves the covalent bonding of HEDP with cytarabine. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of both components. The process involves the activation of the phosphonate group in HEDP, followed by its reaction with the hydroxyl group of cytarabine to form a stable ester linkage .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in a solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

MBC-11 trisodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Hydrolysis: HEDP and cytarabine.

    Oxidation: Oxidized forms of HEDP and cytarabine.

    Reduction: Reduced forms of HEDP and cytarabine.

    Substitution: Substituted derivatives of HEDP

Scientific Research Applications

MBC-11 trisodium has a wide range of scientific research applications, including:

Mechanism of Action

MBC-11 trisodium exerts its effects through a combination of the bone-targeting properties of HEDP and the cytotoxic effects of cytarabine. The compound binds to bone tissues, particularly at sites of high bone turnover, and delivers cytarabine directly to the tumor cells. Cytarabine inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination, leading to the death of rapidly dividing tumor cells .

Comparison with Similar Compounds

Similar Compounds

    Zoledronate: Another bisphosphonate used for treating bone diseases, but it does not have the cytotoxic component of cytarabine.

    Alendronate: A bisphosphonate used for osteoporosis treatment, lacking the antimetabolite component.

    Pamidronate: Similar to zoledronate, used for bone diseases but without the cytotoxic effects

Properties

Molecular Formula

C11H20N3NaO14P3

Molecular Weight

534.20 g/mol

InChI

InChI=1S/C11H20N3O14P3.Na/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);/t5-,7-,8+,9-,11?;/m1./s1

InChI Key

MMTNYCOGGHXEIF-UIRRGPDLSA-N

Isomeric SMILES

CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na]

Canonical SMILES

CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na]

Origin of Product

United States

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